N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group and a hexahydro-pyrido-oxazinyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chloro-methoxyphenyl precursor, followed by the formation of the hexahydro-pyrido-oxazinyl intermediate. The final step involves the acylation of the intermediate to yield the target compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide shares structural similarities with other compounds containing chloro-methoxyphenyl and pyrido-oxazinyl groups.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development may uncover additional uses and properties of this intriguing compound.
Properties
Molecular Formula |
C17H21ClN2O4 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide |
InChI |
InChI=1S/C17H21ClN2O4/c1-23-15-6-5-11(8-13(15)18)19-16(21)9-14-17(22)24-10-12-4-2-3-7-20(12)14/h5-6,8,12,14H,2-4,7,9-10H2,1H3,(H,19,21) |
InChI Key |
IYARUZFATOFYOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2C(=O)OCC3N2CCCC3)Cl |
Origin of Product |
United States |
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